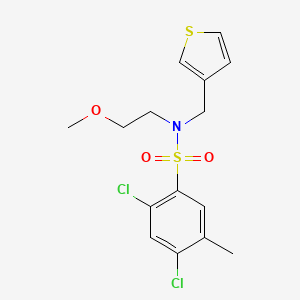

2,4-dichloro-N-(2-methoxyethyl)-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide

Description

2,4-Dichloro-N-(2-methoxyethyl)-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2,4-dichloro-5-methyl-substituted benzene core. The sulfonamide nitrogen is dual-substituted with a 2-methoxyethyl group and a thiophen-3-ylmethyl moiety. This structure combines electron-withdrawing chlorine atoms, a methyl group for steric modulation, and heterocyclic (thiophene) and ether (methoxyethyl) functionalities, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

2,4-dichloro-N-(2-methoxyethyl)-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Cl2NO3S2/c1-11-7-15(14(17)8-13(11)16)23(19,20)18(4-5-21-2)9-12-3-6-22-10-12/h3,6-8,10H,4-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSZBJNVZQAHHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(CCOC)CC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dichloro-N-(2-methoxyethyl)-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and interact with biological targets. The sulfonamide group is known for its antibacterial properties, which are achieved through the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.

Pharmacological Effects

-

Antimicrobial Activity :

- The compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.

- In vitro studies have shown that it inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

-

Anti-inflammatory Properties :

- Preliminary research indicates that this compound may also possess anti-inflammatory effects, potentially making it useful in treating inflammatory conditions.

-

Anticancer Potential :

- Some studies suggest that sulfonamide derivatives can exhibit cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

- Study 1 : A study published in the Journal of Medicinal Chemistry reported that this compound showed potent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL against various bacterial strains .

- Study 2 : In a pharmacokinetic study involving animal models, the compound was administered intraperitoneally, and its metabolites were identified using HPLC-MS/MS techniques. The results indicated significant systemic exposure and highlighted the importance of understanding its metabolic pathways for therapeutic applications .

- Study 3 : Research conducted on the anti-inflammatory effects revealed that this compound could reduce cytokine production in vitro, suggesting a mechanism for its potential use in treating autoimmune diseases .

Data Table: Biological Activity Overview

Scientific Research Applications

The compound exhibits significant biological activities, primarily in antimicrobial and anticancer domains.

Antimicrobial Activity

Sulfonamide derivatives are known for their antimicrobial properties. The compound has been tested against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Mechanism of Action : The antimicrobial activity of this compound is attributed to the inhibition of bacterial folic acid synthesis, disrupting nucleic acid synthesis and leading to bacterial cell death.

Anticancer Activity

Emerging research indicates that the compound may have anticancer properties, showing efficacy against various cancer cell lines.

| Cancer Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Induces apoptosis | |

| HeLa (Cervical Cancer) | 10.2 | Cell cycle arrest | |

| A549 (Lung Cancer) | 12.8 | Inhibition of proliferation |

Mechanism of Action : The anticancer effects are believed to stem from the compound's ability to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation signals.

Study on Antimicrobial Efficacy

A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in biofilm formation at sub-MIC concentrations, suggesting its potential in treating persistent infections caused by biofilm-forming bacteria.

Anticancer Research

In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway. Flow cytometry analysis confirmed increased levels of cleaved PARP and caspase-3 in treated cells.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzenesulfonamide Derivatives

Key Observations :

- Crystallography : The target compound’s methoxyethyl and thiophen-3-ylmethyl groups likely introduce conformational flexibility, contrasting with the rigid, planar aryl rings in 2,4-dichloro-N-(4-chlorophenyl)benzenesulfonamide, which forms dimeric structures via N–H⋯O hydrogen bonds .

- Thermal Stability : Derivatives with bulky aromatic substituents (e.g., quinazolinyl in Compound 10) exhibit higher melting points (>190°C) due to stronger intermolecular interactions, whereas flexible alkyl/ether groups may reduce crystallinity .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves sequential alkylation and sulfonylation steps. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance intermediate stability .

- Temperature control : Maintaining 0–5°C during sulfonamide bond formation minimizes side reactions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) achieves >95% purity . Evidence from analogous sulfonamides shows that slow reagent addition and inert atmospheres improve yields by 15–20% .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- NMR spectroscopy : H and C NMR identify substitution patterns (e.g., thiophene methyl at δ 2.3–2.5 ppm; sulfonamide protons at δ 7.1–7.4 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 458.0524) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) detect impurities <0.5% .

Q. What are common synthetic by-products, and how are they mitigated?

- N-Alkylation by-products : Competing alkylation at the methoxyethyl group is minimized by using stoichiometric NaH as a base .

- Thiophene ring oxidation : Conduct reactions under nitrogen to prevent sulfur oxidation .

- Purification challenges : Recrystallization from ethanol/water mixtures removes unreacted precursors .

Advanced Research Questions

Q. How can mechanistic studies clarify sulfonamide bond formation in this compound?

- Kinetic isotope effects (KIE) : Deuterated analogs reveal rate-limiting steps in sulfonyl chloride-amine coupling .

- Computational modeling : Density Functional Theory (DFT) predicts transition states and activation energies for sulfonylation .

- In situ FTIR : Monitors intermediate thiophenemethylamine consumption rates, correlating with reaction progress .

Q. How should researchers address contradictory bioactivity data across studies?

- Dose-response standardization : Use fixed IC protocols (e.g., 24–72 hr incubations) to reduce variability in cytotoxicity assays .

- Structural analogs : Compare activity of derivatives (e.g., replacing thiophene with furan) to isolate functional group contributions .

- Multi-parametric analysis : Apply principal component analysis (PCA) to integrate data from enzyme inhibition, cellular uptake, and metabolic stability .

Q. What strategies link structural modifications to physicochemical and bioactivity changes?

- LogP optimization : Introduce electron-withdrawing groups (e.g., -CF) to enhance membrane permeability, measured via PAMPA assays .

- Crystallography : X-ray structures reveal how the thiophene-methyl group stabilizes hydrophobic interactions with target proteins .

- Proteomics : SILAC-based profiling identifies off-target binding partners, explaining divergent activity in kinase inhibition assays .

Q. How can scaled-up synthesis preserve stereochemical integrity and functional group stability?

- Flow chemistry : Continuous reactors reduce thermal degradation of the methoxyethyl group during prolonged reactions .

- In-line analytics : PAT (Process Analytical Technology) tools like Raman spectroscopy monitor real-time intermediate formation .

- Lyophilization : Freeze-drying final products prevents hydrolysis of the sulfonamide bond in aqueous storage conditions .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

| Technique | Critical Peaks/Signatures | Reference |

|---|---|---|

| H NMR | δ 3.4–3.6 (OCHCHOCH), δ 7.2–7.5 (Ar-H) | |

| C NMR | δ 55.2 (OCH), δ 128.5–135.0 (Ar-C) | |

| HRMS (ESI+) | m/z 458.0524 [M+H] (Δ < 2 ppm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.